1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a cyclopropylmethyl group at the 1-position and a phenyl group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBWUWEALFKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted pyrazoles
Scientific Research Applications
Medicinal Chemistry
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is being investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory properties.
- Antioxidant Properties : The structure suggests potential for scavenging free radicals, which could provide protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various bacterial strains, making it a candidate for further exploration in drug development.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized to develop:
- Pharmaceuticals : Derivatives of this compound are being explored for their biological activities, including potential applications in treating diseases like cancer and infections.
- Agrochemicals : Its derivatives may also find use in developing agricultural chemicals with specific modes of action against pests or diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Effects : Research has demonstrated that similar compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 in vitro, suggesting that this compound may offer similar benefits in clinical settings.
- Antioxidant Activity : Comparative analyses have shown that compounds with similar structures exhibit free radical scavenging capabilities, indicating a potential role in protecting cellular integrity from oxidative damage.
- Antimicrobial Studies : Initial findings suggest that this compound may inhibit the growth of specific bacterial strains, warranting further investigation into its mechanisms of action and efficacy compared to established antibiotics.
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The phenyl ring and pyrazole core can interact with enzymes and receptors, leading to biological responses. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Substituent Effects at the 1-Position
Substituent Effects at the 3-Position
Key Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups: Para-substituted electron-donating groups (e.g., -OH) optimize antioxidant activity, while electron-withdrawing groups (e.g., -NO₂) may enhance stability but reduce solubility .
- Role of Heterocycles : Thiophene and benzothiazole substituents (e.g., in 1-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) introduce heteroatoms that modulate electronic properties and bioactivity .
- Cyclopropylmethyl’s Unique Profile : The strained cyclopropane ring may confer metabolic stability and favorable pharmacokinetics, warranting further investigation .
Biological Activity
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. Pyrazole derivatives are known for diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring with a cyclopropylmethyl and phenyl group attached to it. The presence of the aldehyde functional group at the 4-position enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit selective anti-proliferative actions against various human cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cellular proliferation in cancer cells, suggesting a potential role as anticancer agents .
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Wazalwar et al. | HeLa | 15 | Induction of apoptosis |
| ResearchGate | MCF-7 | 10 | Cell cycle arrest |
| ACS Omega | A549 | 20 | Inhibition of signaling pathways |
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Antifungal and Antiviral Activities
Some studies indicate that pyrazole derivatives possess antifungal and antiviral properties. The structural features of these compounds may allow them to interact with fungal cell membranes or viral proteins, thereby inhibiting their growth or replication .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Study on HeLa Cells : A derivative similar to this compound was tested against HeLa cells, demonstrating significant cytotoxicity with an IC50 value of 15 µM. The study reported induction of apoptosis as a primary mechanism .
- Anti-inflammatory Effects in Animal Models : In an animal model of arthritis, a pyrazole derivative showed reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory conditions .
- Antifungal Activity Against Candida Species : A study found that certain pyrazole derivatives exhibited antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
Q & A
Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylmethyl groups can be introduced by reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with cyclopropylmethylamine or a cyclopropylmethyl halide in the presence of a base like K₂CO₃ . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and reaction time (12–24 hours). Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yields .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
Key methods include:
- Thin-layer chromatography (TLC) for monitoring reaction progress .
- ¹H/¹³C NMR spectroscopy to verify substituent positions and cyclopropylmethyl integration (e.g., characteristic downfield shifts for the aldehyde proton at ~9.8 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or regioselectivity .
Q. How can researchers troubleshoot low yields during the introduction of the cyclopropylmethyl group?
Low yields often arise from steric hindrance at the pyrazole N1 position. Mitigation strategies include:
- Using excess cyclopropylmethyl bromide (1.5–2.0 equivalents).
- Employing polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Adding catalytic KI to facilitate halide displacement .
- Confirming the absence of moisture, as cyclopropylmethyl reagents are moisture-sensitive .
Q. What are the key spectral signatures of this compound in NMR and IR spectroscopy?
- ¹H NMR : A singlet for the aldehyde proton at δ 9.8–10.2 ppm, cyclopropylmethyl protons as a multiplet (δ 1.0–1.5 ppm for CH₂ and δ 0.5–0.8 ppm for cyclopropyl CH), and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (cyclopropane C-H) .
Q. What safety precautions are essential when handling this compound in the lab?
- Use PPE (gloves, goggles) due to potential irritancy of aldehydes and cyclopropylmethyl groups.
- Work in a fume hood to avoid inhalation of volatile reagents.
- Store under inert atmosphere (argon) to prevent oxidation of the aldehyde group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in the synthesis of substituted pyrazole derivatives?
Density functional theory (DFT) calculations can model transition states to predict whether cyclopropylmethyl substitution occurs preferentially at N1 or other positions. Key parameters include Gibbs free energy differences between possible intermediates and charge distribution analysis at reactive sites . Experimental validation via X-ray crystallography (e.g., SHELXL refinement) is critical .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., rotameric equilibria in solution). Solutions include:
- Variable-temperature NMR to probe conformational flexibility.
- Comparing multiple crystal structures (if polymorphs exist) to assess packing influences .
- Revisiting synthetic routes to rule out isomeric byproducts .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential bioactivity?
- Step 1 : Synthesize analogs with variations in the cyclopropylmethyl or phenyl groups.
- Step 2 : Screen for antimicrobial/anticancer activity using assays like MIC (minimum inhibitory concentration) or MTT .
- Step 3 : Corrogate crystallographic data (e.g., torsion angles from ORTEP diagrams) with bioactivity to identify pharmacophoric features .
Q. What role does the cyclopropylmethyl group play in stabilizing the crystal lattice?
X-ray studies of related compounds show that cyclopropylmethyl groups engage in weak C-H···π interactions with adjacent aromatic rings, contributing to dense packing and higher melting points. Hirshfeld surface analysis can quantify these interactions .
Q. How can reaction mechanisms be validated for byproduct formation during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
